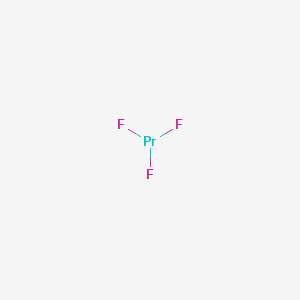

Praseodymium trifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

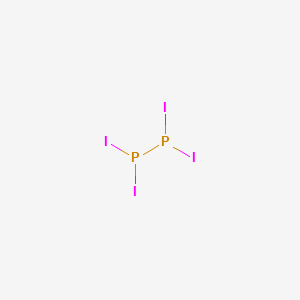

Praseodymium trifluoride is an inorganic compound with the chemical formula PrF₃. It is a green crystalline solid that belongs to the family of rare-earth metal fluorides. This compound is known for its stability and unique optical properties, making it valuable in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

Reaction with Sodium Fluoride: this compound can be synthesized by reacting praseodymium(III) nitrate with sodium fluoride. The reaction yields this compound as a green crystalline solid: [ \text{Pr(NO}_3\text{)}_3 + 3\text{NaF} \rightarrow 3\text{NaNO}_3 + \text{PrF}_3 ]

Reaction with Chlorine Trifluoride: Another method involves reacting praseodymium oxides (Pr₂O₃, Pr₆O₁₁, PrO₂) with chlorine trifluoride, producing this compound as the sole product.

Reaction with Sulfur Hexafluoride: this compound can also be obtained by reacting praseodymium oxide with sulfur hexafluoride at elevated temperatures (around 584°C).

Industrial Production Methods:

- Industrial production of this compound typically involves the reaction of praseodymium oxides with halogenating agents like chlorine trifluoride or sulfur hexafluoride under controlled conditions to ensure high purity and yield .

Types of Reactions:

Reduction: this compound undergoes reduction reactions, particularly in electrochemical processes.

Substitution: this compound can participate in substitution reactions where fluoride ions are replaced by other anions or ligands.

Common Reagents and Conditions:

Electrochemical Reduction: In molten salt systems, inert (tungsten) and reactive (nickel) electrodes are used to study the reduction behavior of this compound.

Halogenating Agents: Chlorine trifluoride and sulfur hexafluoride are commonly used reagents for synthesizing this compound from praseodymium oxides.

Major Products:

- The primary product of these reactions is this compound itself. In electrochemical reduction, praseodymium metal can be deposited on the electrode surface .

作用機序

Target of Action

Praseodymium trifluoride (PrF3) is an inorganic compound that primarily targets the electrochemical properties of various systems . It is often used in studies involving molten fluoride systems .

Mode of Action

PrF3 interacts with its targets through electrochemical reactions. In a study conducted in a LiF–CaF2 system, PrF3 was found to undergo a single, three-electron exchange reduction . This process involves the reduction of Pr(III) ions at both inert (W) and reactive (Ni) electrodes .

Biochemical Pathways

The primary biochemical pathway affected by PrF3 involves the transfer of energy from Tb3+ to Pr3+ ions . This process is facilitated by the matched energy levels of 5D4 (Tb3+) and 3P0 (Pr3+) . The electron of Tb3+ transfers from the ground state to the excited state under the excitation of ultraviolet light and relaxes to the 5D4 level . In the presence of Pr3+, the electron has no time to return to the ground state, thus it transfers to the 3P0 level of Pr3+, resulting in the quenching of Tb3+ luminescence .

Pharmacokinetics

PrF3 is a green, odourless, hygroscopic solid that is insoluble in water .

Result of Action

The primary result of PrF3’s action is the alteration of electrochemical properties in the target system . In the presence of Pr3+, the fluorescence intensity of GdPO4: Tb3+ nanowire at 545 nm linearly decreased when Pr3+ concentration ranged from 1×10−7 to 1×10−5 M .

Action Environment

The action of PrF3 is influenced by environmental factors such as temperature and the presence of other ions. For instance, the electrochemical behavior of PrF3 was studied in a molten LiF–CaF2 system at 1,213 K . Additionally, the presence of other ions, such as Tb3+, can influence the action of PrF3 .

生化学分析

Biochemical Properties

It is known that Praseodymium trifluoride can interact with certain enzymes and proteins

Molecular Mechanism

It is known that this compound can interact with certain biomolecules, potentially leading to changes in gene expression

Metabolic Pathways

It is known that this compound can interact with certain enzymes and cofactors

科学的研究の応用

Praseodymium trifluoride has a wide range of applications in scientific research and industry:

Optical Materials: Due to its unique optical properties, this compound is used as a doping material for laser crystals and other optical devices.

Luminescent Materials: Praseodymium-doped phosphors exhibit deep-ultraviolet emission, making them useful in microbial sterilization and other applications requiring UV light sources.

Fluorescence Probes: this compound is used in the development of fluorescence sensors for the selective detection of praseodymium ions in various environments.

Electrochemical Studies: The compound is studied for its electrochemical behavior in molten salt systems, which has implications for nuclear fuel reprocessing and other high-temperature applications.

類似化合物との比較

- Praseodymium(III) Chloride (PrCl₃)

- Praseodymium(III) Bromide (PrBr₃)

- Praseodymium(IV) Fluoride (PrF₄)

- Praseodymium(III) Oxide (Pr₂O₃)

- Praseodymium(III,IV) Oxide (Pr₆O₁₁)

特性

CAS番号 |

13709-46-1 |

|---|---|

分子式 |

F3Pr |

分子量 |

197.90287 g/mol |

IUPAC名 |

praseodymium(3+);trifluoride |

InChI |

InChI=1S/3FH.Pr/h3*1H;/q;;;+3/p-3 |

InChIキー |

BOTHRHRVFIZTGG-UHFFFAOYSA-K |

SMILES |

F[Pr](F)F |

正規SMILES |

[F-].[F-].[F-].[Pr+3] |

Key on ui other cas no. |

13709-46-1 |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)